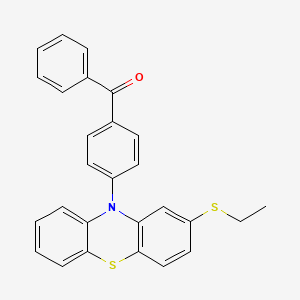
10-(4-benzoylphenyl)-2-(ethylsulfanyl)-10H-phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-(Ethylthio)-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone is a complex organic compound that belongs to the class of phenothiazine derivatives Phenothiazine derivatives are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(Ethylthio)-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Phenothiazine Core: This step involves the cyclization of appropriate precursors to form the phenothiazine core.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via nucleophilic substitution reactions.
Attachment of the Phenylmethanone Moiety: This step may involve Friedel-Crafts acylation to attach the phenylmethanone group to the phenothiazine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(2-(Ethylthio)-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylmethanone moiety can be reduced to the corresponding alcohol.
Substitution: The phenothiazine core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Biology
Phenothiazine derivatives are known for their biological activity, including antimicrobial, antitumor, and anti-inflammatory properties. This compound may be investigated for similar activities.
Medicine
Given the pharmacological relevance of phenothiazine derivatives, (4-(2-(Ethylthio)-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone may be explored for its potential as an antipsychotic or antiemetic agent.
Industry
This compound may find applications in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (4-(2-(Ethylthio)-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone would depend on its specific application. In medicinal chemistry, phenothiazine derivatives typically exert their effects by interacting with neurotransmitter receptors in the brain, such as dopamine and serotonin receptors. The ethylthio and phenylmethanone groups may modulate the compound’s binding affinity and selectivity for these receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: A well-known antipsychotic phenothiazine derivative.
Promethazine: An antiemetic and antihistamine phenothiazine derivative.
Thioridazine: Another antipsychotic phenothiazine derivative.
Uniqueness
(4-(2-(Ethylthio)-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone is unique due to the presence of the ethylthio group and the phenylmethanone moiety, which may confer distinct chemical and biological properties compared to other phenothiazine derivatives.
Eigenschaften
Molekularformel |
C27H21NOS2 |
|---|---|
Molekulargewicht |
439.6 g/mol |
IUPAC-Name |
[4-(2-ethylsulfanylphenothiazin-10-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C27H21NOS2/c1-2-30-22-16-17-26-24(18-22)28(23-10-6-7-11-25(23)31-26)21-14-12-20(13-15-21)27(29)19-8-4-3-5-9-19/h3-18H,2H2,1H3 |
InChI-Schlüssel |
XOLOQBFQIHEHNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(8R)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B14113674.png)
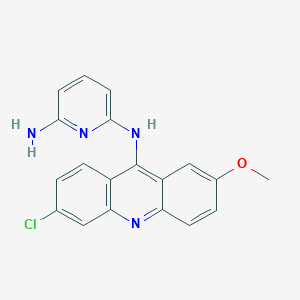
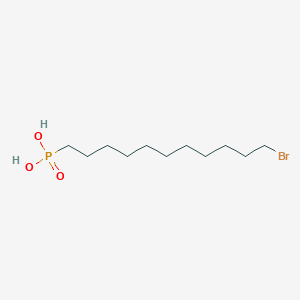
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14113685.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14113688.png)
![8-(3-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14113693.png)
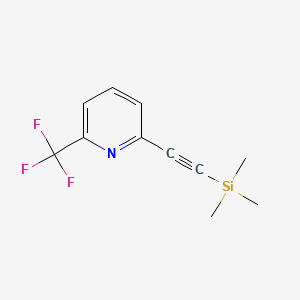

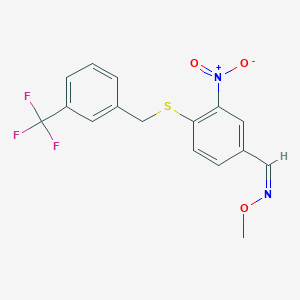
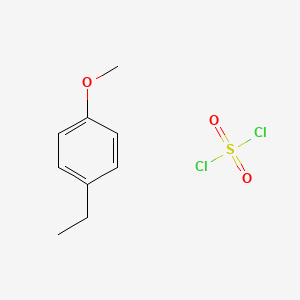
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B14113721.png)
![(2E)-[2-(3-chlorophenyl)hydrazinylidene][4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14113742.png)
![n-[2-(3-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14113770.png)
![N-(2,4-difluorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113772.png)
